(4-Methylbenzyl)triphenylphosphonium bromide
CAS No.: 2378-86-1
Cat. No.: VC20867803
Molecular Formula: C26H24BrP
Molecular Weight: 447.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2378-86-1 |
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Molecular Formula | C26H24BrP |
Molecular Weight | 447.3 g/mol |
IUPAC Name | (4-methylphenyl)methyl-triphenylphosphanium;bromide |
Standard InChI | InChI=1S/C26H24P.BrH/c1-22-17-19-23(20-18-22)21-27(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;/p-1 |
Standard InChI Key | CEEKCHGNKYVTTM-UHFFFAOYSA-M |
SMILES | CC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Canonical SMILES | CC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Introduction
Chemical Identity and Structure
Basic Information
(4-Methylbenzyl)triphenylphosphonium bromide is identified by the CAS registry number 2378-86-1. The compound possesses a molecular formula of C26H24BrP with a calculated molecular weight of 447.35 g/mol . It belongs to the broader chemical class of phosphonium salts, which feature a positively charged phosphorus atom bonded to four carbon groups, with a bromide counterion providing charge balance.
Structural Features
The molecular structure of (4-Methylbenzyl)triphenylphosphonium bromide consists of a central phosphorus atom bonded to three phenyl groups and one 4-methylbenzyl group, forming a tetrahedral geometry around the phosphorus center. The positive charge resides primarily on the phosphorus atom, while the bromide anion exists as a separate counterion in the crystal structure. This arrangement is typical of quaternary phosphonium salts and contributes to their distinctive chemical behavior and reactivity patterns.
Nomenclature and Synonyms
The compound is known by several synonyms in chemical literature, including:
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(4-methylphenyl)methyl-triphenylphosphanium bromide
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(4-METHYLBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE
These naming variations reflect different systematic approaches to describing the compound's structure while maintaining its chemical identity.
Physical and Chemical Properties
Physical State and Appearance
(4-Methylbenzyl)triphenylphosphonium bromide typically appears as colorless crystals at room temperature . The crystalline nature of this compound makes it suitable for structural analysis techniques such as X-ray crystallography, which has been employed to determine its precise molecular arrangement.
Thermal Properties
The compound exhibits a high melting point ranging from 268-270°C , which is characteristic of quaternary phosphonium salts due to their ionic nature and strong crystal lattice forces. This high thermal stability makes the compound suitable for reactions requiring elevated temperatures.
Solubility Profile
Like many phosphonium salts, (4-Methylbenzyl)triphenylphosphonium bromide demonstrates good solubility in polar organic solvents such as ethanol, acetonitrile, and dichloromethane. This solubility behavior facilitates its use in various organic transformations and synthetic applications where homogeneous reaction conditions are desired.
Property | Value | Reference |
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Molecular Formula | C26H24BrP | |
Molecular Weight | 447.35 g/mol | |
Physical Appearance | Colorless crystals | |
Melting Point | 268-270°C | |
CAS Registry Number | 2378-86-1 | |
BRN | 3810292 |
Synthesis and Preparation Methods
Classical Synthetic Approach
The most common method for synthesizing (4-Methylbenzyl)triphenylphosphonium bromide involves the direct alkylation of triphenylphosphine with 4-methylbenzyl halides. By analogy with similar phosphonium salts, the reaction typically proceeds through a nucleophilic substitution mechanism, where the phosphorus atom of triphenylphosphine acts as a nucleophile toward the benzylic carbon of the alkylating agent.
Detailed Synthesis Procedure
Based on similar phosphonium salt preparations, a typical synthesis of (4-Methylbenzyl)triphenylphosphonium bromide would involve reacting triphenylphosphine with 4-methylbenzyl bromide in an appropriate solvent system. By analogy with the synthesis of related compounds, the procedure might involve:
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Dissolving equimolar amounts of triphenylphosphine and 4-methylbenzyl bromide in ethanol or another suitable solvent
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Refluxing the mixture for several hours (typically 1-24 hours)
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Cooling the reaction mixture to room temperature or below
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Isolating the crystalline product through filtration
The reaction between triphenylphosphine and 4-methylbenzyl bromide proceeds through nucleophilic attack of the phosphine on the benzylic carbon, resulting in the formation of the quaternary phosphonium salt. This reaction is driven by the high nucleophilicity of the phosphorus atom and the good leaving group ability of the bromide ion.
Alternative Synthesis Methods
Alternative approaches to synthesizing (4-Methylbenzyl)triphenylphosphonium bromide may involve other 4-methylbenzyl halides, such as the chloride, followed by anion exchange to obtain the bromide salt. For instance, using a similar approach to what has been documented for related compounds, triphenylphosphane can be reacted with 4-methylbenzyl chloride in ethanol under reflux conditions, followed by anion exchange to obtain the desired bromide salt .
Applications in Chemical Research and Industry
Wittig Reaction Applications
The primary application of (4-Methylbenzyl)triphenylphosphonium bromide is in Wittig reactions, where it serves as a precursor to the corresponding ylide. The Wittig reaction is a powerful method for carbon-carbon double bond formation, especially useful in the synthesis of alkenes with defined stereochemistry. The 4-methyl substituent on the benzyl group imparts specific electronic and steric properties that can influence the outcome of these reactions, particularly in terms of E/Z selectivity.
Role in Organic Synthesis
Beyond Wittig reactions, (4-Methylbenzyl)triphenylphosphonium bromide finds application in various other synthetic transformations, including:
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Phase-transfer catalysis, where quaternary phosphonium salts facilitate reactions between reagents in immiscible phases
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Synthesis of specialized polymers and materials
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Preparation of functionalized aromatic compounds through subsequent transformations of the methylbenzyl moiety
Analytical and Research Applications
Spectroscopic Properties and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the structure of (4-Methylbenzyl)triphenylphosphonium bromide. The phosphorus-31 (³¹P) NMR spectrum typically shows a characteristic signal for the quaternary phosphorus center. In proton (¹H) NMR, the methyl group on the benzyl moiety appears as a singlet, while the methylene group connecting the 4-methylphenyl ring to the phosphorus atom often displays coupling to phosphorus, resulting in a doublet pattern. The aromatic protons from both the triphenyl and 4-methylbenzyl portions appear in the characteristic aromatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of (4-Methylbenzyl)triphenylphosphonium bromide would typically show characteristic bands for aromatic C=C stretching around 1435 cm⁻¹ and P-C stretching vibrations around 745 cm⁻¹, based on data from similar phosphonium compounds .
X-ray Crystallography
X-ray crystallographic analysis reveals the three-dimensional structure of (4-Methylbenzyl)triphenylphosphonium bromide, confirming the tetrahedral geometry around the phosphorus atom. The P-C bond lengths in similar phosphonium salts typically range from approximately 1.79 to 1.81 Å, with tetrahedral angles varying between 107° and 112° . This structural information is crucial for understanding the compound's reactivity and physical properties.
Supplier | Product Number | Quantity | Price (USD) | Purity | Last Updated |
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Sigma-Aldrich | S363456 | 250 mg | $29.80 | Aldrich grade | 2024/03/01 |
Alfa Aesar | L01562 | 5 g | $35.00 | 98+% | 2021/12/16 |
These pricing data indicate that the compound is moderately expensive but remains accessible for research purposes, with larger quantities offering better economy of scale.
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